molecular formula C11H14ClFN2 B1256792 5-Fluoro-alpha-methyltryptamine hydrochloride CAS No. 776-56-7

5-Fluoro-alpha-methyltryptamine hydrochloride

Cat. No. B1256792
CAS RN: 776-56-7
M. Wt: 228.69 g/mol
InChI Key: RVHBLKWBRZWGLS-UHFFFAOYSA-N
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Description

5-Fluoro-α-methyltryptamine (5-Fluoro-αMT, 5F-AMT), also known as PAL-544, is a putative stimulant, entactogen, and psychedelic tryptamine derivative related to α-methyltryptamine (αMT) . It has been found to act as a well-balanced serotonin-norepinephrine-dopamine releasing agent , a 5-HT 2A receptor agonist , and a potent and specific MAO-A inhibitor .


Molecular Structure Analysis

The linear formula of 5-Fluoro-α-methyltryptamine hydrochloride is C11H13N2F · HCl . The molecular weight is 228.69 . The structure includes a tryptamine backbone, with a fluorine atom attached to the 5 position of the indole ring .


Physical And Chemical Properties Analysis

The storage temperature for 5-Fluoro-α-methyltryptamine hydrochloride is -20°C . The compound’s SMILES string, which represents its structural formula, is Cl.CC(N)Cc1c[nH]c2ccc(F)cc12 .

Scientific Research Applications

Neuropharmacological Studies

  • Role in 5-HT Receptor-Mediated Responses : 5-Fluoro-alpha-methyltryptamine (5-FMT) has been studied for its effects on the 5-HT receptor system. It induces a head-twitch response in mice, which is a behavioral indicator of 5-HT2A receptor activation. This response is linked to the selective inhibition of monoamine oxidase A (MAO-A) activity in the brain, suggesting a role in central serotonergic neuron activity (Tadano et al., 1995).

  • Monoamine Oxidase Inhibition : 5-FMT exhibits significant inhibition of MAO-A, an enzyme involved in the breakdown of serotonin and other monoamines. This selective inhibition indicates potential applications in studying serotonergic systems in the brain (Kim et al., 1991).

  • MAO-A Selectivity Studies : Further clarification of its selective inhibitory properties on MAO-A has been provided, demonstrating a significant preference for MAO-A over MAO-B. This characteristic makes 5-FMT a valuable compound for in vivo studies related to MAO-A activity (Kinemuchi et al., 1988).

Neurochemical Effects

  • Effects on Serotonin Synthesis and Degradation : Alpha-methyltryptophan, a related compound, affects the synthesis and degradation of serotonin in the brain, indicating the potential of 5-FMT to influence serotonin levels. This has implications for understanding the role of serotonin in various physiological and neurological processes (Roberge et al., 1972).

  • Peripheral 5-HT Receptors : Studies on peripheral 5-HT receptors, which may be influenced by compounds like 5-FMT, highlight their diverse roles in neuronal activities across the mammalian peripheral nervous system. This can provide insights into the peripheral actions of serotonergic agents (Fozard, 1984).

  • Behavioural Effects and Serotonin Neurons : Alpha-methyltryptamine, similar to 5-FMT, influences behavioral responses in rats, suggesting roles in serotonergic and dopaminergic systems. Such findings may help understand how 5-FMT and similar compounds affect behavior and neurotransmitter systems (Marsden, 1980).

Additional Research Perspectives

  • Neurotransmitter Receptor Studies : The study of neurotransmitter receptors, including those affected by 5-FMT, offers insights into complex neurochemical interactions and the potential therapeutic applications of modulating these receptors (Vickers et al., 2001).

  • Astrocyte Research : Research on astrocytes, a type of glial cell in the brain, has shown that 5-HT2B receptors, which could be influenced by compounds like 5-FMT, play a role in calcium signaling in the brain. This contributes to our understanding of astrocyte functions and their interactions with neurotransmitters (Sanden et al., 2000).

  • Ocular Hypotensive Response : 5-HT receptor ligands, including 5-FMT derivatives, have been evaluated for their effects on intraocular pressure, offering potential insights into treatments for ocular conditions like glaucoma (May et al., 2003).

  • Analytical Characterization in Drug Research : The analytical characterization of N,N-dialkyltryptamines, including derivatives of 5-FMT, is crucial for understanding their pharmacological and toxicological properties. This information is vital for both clinical and non-clinical research on these compounds (Brandt et al., 2017).

  • Binding Properties at 5-HT2 Receptors : Studies on the binding properties of indolylalkylamines at 5-HT2 receptors, including those similar to 5-FMT, provide valuable data on receptor interactions, crucial for developing new therapeutic agents (Glennon et al., 1990).

  • Tryptamines in Psychotropic Research : Tryptamines like 5-FMT are significant in psychotropic research due to their ability to produce profound changes in perception and mood. Understanding their pharmacological and toxicological effects is essential in assessing their potential risks and therapeutic benefits (Araújo et al., 2015).

  • Biogenic Amines in the Lungs : Research on biogenic amines like 5-hydroxytryptamine in the lungs, which are similar in action to 5-FMT, helps in understanding pulmonary functions and potential respiratory therapeutic targets (Sadavongvivad, 1970).

  • Fluorescence Studies of Indoles : The fluorescence characteristics of protonated forms of serotonin and related indoles, like 5-FMT, provide insights into their chemical properties and potential applications in analytical methodologies (Chen, 1968).

properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHBLKWBRZWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915079
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-alpha-methyltryptamine hydrochloride

CAS RN

95173-09-4
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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